molecular formula C17H14N2OS2 B2867611 5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 433700-80-2

5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2867611
CAS RN: 433700-80-2
M. Wt: 326.43
InChI Key: ZLEBAFONENRYGG-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a novel organic compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Neuroprotective Applications

The compound has shown potential in the field of neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine derivatives, including this compound, have been studied for their neuroprotective and anti-inflammatory properties on human microglia and neuronal cell models . They may help in reducing the expression of endoplasmic reticulum stress markers and apoptosis markers in human neuronal cells.

Anticancer Activity

Pyrimidine hybrids, such as the one , have been synthesized and evaluated for their in-vitro anticancer activity against various cancer cell lines . These compounds are of particular interest due to their ability to interact with different biological pathways that are relevant in cancer progression.

Antimicrobial Properties

The structural motif of pyrimidine is known to possess antimicrobial properties. While specific studies on this compound are not readily available, its structural analogs have been tested against a range of microbial strains, indicating a potential for this compound to serve as a scaffold for developing new antimicrobial agents .

Material Science Applications

In material science, the compound’s crystal structure and interaction energies can be analyzed through Hirshfeld surface analysis and DFT studies . This can lead to applications in designing materials with specific molecular interactions and properties.

Pharmacological Synthesis

The compound can be used as a precursor in the synthesis of various pharmacologically active hybrids. Its structure allows for modifications that can lead to the development of drugs with diverse therapeutic effects .

Chemical Analysis and Characterization

Due to its unique structure, the compound can be used in chemical education and research for teaching and demonstrating principles of crystallography, molecular interactions, and computational chemistry .

Molecular Docking Studies

Molecular docking studies can utilize this compound to explore its interaction with various proteins and enzymes. This is particularly useful in drug design, where the compound’s binding affinity and specificity towards certain targets are of interest .

properties

IUPAC Name

5,6-dimethyl-3-phenyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h1,5-9H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBAFONENRYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC#C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

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